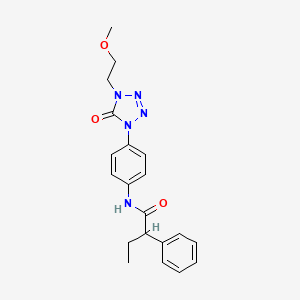
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazole derivatives are notable in medicinal chemistry and materials science due to their structural similarity to carboxylic acids and their unique electronic properties. Amides, such as "N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide," play a crucial role in drug design and development due to their stability, hydrogen bonding capabilities, and bioavailability enhancement.
Synthesis Analysis
The synthesis of tetrazole-containing compounds often involves cycloaddition reactions or substitution reactions where azides interact with nitriles or other electrophilic substrates under various conditions. For example, N-substituted benzothiazol-2-yl amides and derivatives can be synthesized through EDC coupling reactions, showcasing the versatility in synthesizing complex amides and tetrazole derivatives (Hassan, Khan, & Amir, 2012).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including their crystallographic analysis, provides insights into their planarity, substituent effects, and potential intermolecular interactions. Studies on compounds like 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole reveal detailed crystal structures, helping to understand the geometric and electronic properties that influence their reactivity and interactions (Al-Hourani et al., 2015).
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Research in the field of medicinal chemistry and pharmacology has focused on the synthesis and evaluation of compounds with potential therapeutic effects. For example, studies on derivatives related to the chemical structure of interest have shown promising anticonvulsant and neuroprotective effects, highlighting the potential for developing new therapeutic agents in these areas (Hassan, Khan, & Amir, 2012). Additionally, compounds with a similar structural motif have been evaluated for their anticancer activity, demonstrating the relevance of such molecules in the development of novel cancer treatments (Kong, Lv, Yan, Chang, & Wang, 2018).
Neuroprotective Effects
The neuroprotective properties of related compounds have been explored, with findings suggesting that specific derivatives can effectively protect neuronal cells from damage, which could be beneficial for treating neurological disorders (Hassan, Khan, & Amir, 2012).
Anticancer Potential
Research into the anticancer potential of compounds structurally similar to N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide has revealed that certain derivatives can induce cell death in cancer cells through mechanisms such as necroptosis and apoptosis, depending on the concentration. This dual mode of action provides insights into the design of versatile anticancer agents (Kong, Lv, Yan, Chang, & Wang, 2018).
Propiedades
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-18(15-7-5-4-6-8-15)19(26)21-16-9-11-17(12-10-16)25-20(27)24(22-23-25)13-14-28-2/h4-12,18H,3,13-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCNIKPKKNJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

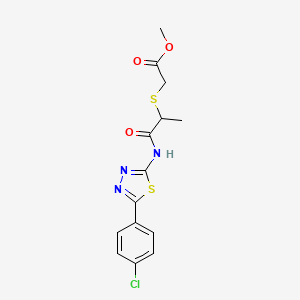
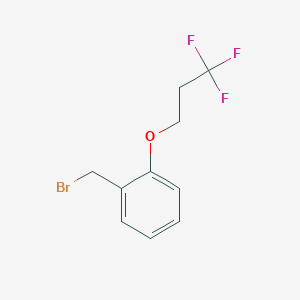

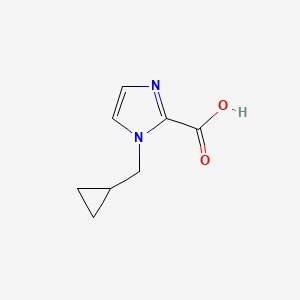
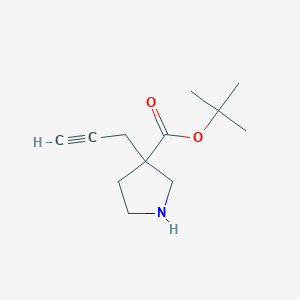
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)
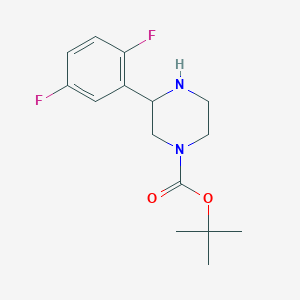
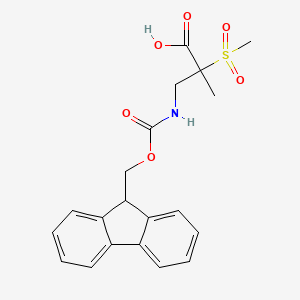

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)